Enoxolone, also known as 18β-glycyrrhetinic acid, is a pentacyclic triterpenoid saponin aglycone [, ]. It is a natural product derived from the hydrolysis of glycyrrhizic acid, the principal sweet-tasting constituent of licorice root extract obtained from the plant Glycyrrhiza glabra [, , , ]. Enoxolone is classified as a triterpenoid saponin due to its structure, which consists of a five-ring triterpene skeleton attached to a sugar molecule (in its glycoside form) [, ]. Its unique structure and diverse biological activities make it a valuable compound in various scientific research fields [, ].
Synthesis Analysis
Enoxolone can be synthesized through the hydrolysis of glycyrrhizic acid, extracted from licorice root, using either acidic or basic conditions [, , ].
Acid hydrolysis: This method typically employs mineral acids like sulfuric acid and involves heating the glycyrrhizic acid solution for an extended period. Subsequent purification steps like recrystallization yield enoxolone [].
Basic hydrolysis: This method employs alkaline solutions, commonly sodium hydroxide, to hydrolyze glycyrrhizic acid at elevated temperatures. The reaction mixture is then acidified, and the precipitated enoxolone is collected and purified [].
Molecular Structure Analysis
Esterification: The carboxylic acid group at C-30 readily reacts with alcohols to form esters, like the commercially available carbenoxolone [, ].
Acylation: The hydroxyl group at C-3 can undergo acylation with acyl chlorides or anhydrides, leading to the formation of enoxolone derivatives [].
Oxidation: The double bond between C-12 and C-13 can be oxidized, leading to the formation of various oxidized derivatives [].
Glycosylation: Enoxolone can be enzymatically or chemically glycosylated to produce glycyrrhizic acid and other glycosylated derivatives [].
Mechanism of Action
Enoxolone exerts its biological effects through interactions with various molecular targets and influences different cellular processes [, , , , , , , ]. Some of the proposed mechanisms include:
Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD): Enoxolone inhibits the enzyme 11β-HSD, which converts cortisol to cortisone, leading to increased local cortisol levels and enhanced anti-inflammatory effects [, ].
Modulation of inflammation pathways: Enoxolone has been shown to modulate the expression and activity of inflammatory mediators like cytokines (TNF-α, IL-6, IL-17), chemokines (MCP-1), and growth factors (VEGF) [, , , ].
Antioxidant activity: Enoxolone exhibits antioxidant properties, scavenging reactive oxygen species and protecting cells from oxidative stress [, ].
Modulation of intracellular signaling pathways: Enoxolone can influence various signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the ERK1/2 pathway [, ].
Interaction with bacterial metabolic pathways: Research suggests that enoxolone can disrupt bacterial metabolic processes, particularly purine biosynthesis and phosphate metabolism, affecting bacterial growth and toxin production [].
Physical and Chemical Properties Analysis
Appearance: White to off-white crystalline powder [, ]
Molecular Formula: C30H46O4 [, ]
Molecular Weight: 470.67 g/mol [, ]
Solubility: Practically insoluble in water, soluble in ethanol, methanol, and acetone [, ]
Melting Point: 283-287°C [, ]
pKa: Possesses two acidic groups, with pKa values of 4.4 (C-3 carboxyl group) and 9.2 (C-30 carboxyl group) []
Partition coefficient (LogP): 6.2 (octanol/water), indicating high lipophilicity []
Applications
Anti-inflammatory studies: Investigating its efficacy in inflammatory conditions like periodontitis [, ] and osteoarthritis [], focusing on its ability to modulate cytokine production and reduce inflammatory cell infiltration.
Antibacterial research: Exploring its potential as an antibacterial agent, particularly against periodontopathogenic and capnophilic bacteria [], and its mechanism of action in disrupting bacterial metabolism [].
Antiviral studies: Studying its antiviral properties against viruses like SARS-CoV-2 [, , ], focusing on its ability to inhibit viral entry, replication, and modulate the host immune response.
Wound healing research: Evaluating its potential in promoting wound healing [], investigating its effects on fibroblast proliferation, collagen synthesis, and angiogenesis.
Cancer research: Exploring its antitumor effects in various cancer models, such as prostate cancer [], focusing on its ability to inhibit cell proliferation, induce apoptosis, and modulate oncogenic signaling pathways.
Central nervous system development studies: Investigating its role in neurulation processes, particularly the involvement of connexin hemichannels and ATP release [].
Environmental toxicology: Utilizing enoxolone as a positive control in bioassays assessing the aryl hydrocarbon receptor (AhR) mediated potency of environmental samples [].
Related Compounds
Carbenoxolone
Compound Description: Carbenoxolone is a synthetic derivative of glycyrrhetinic acid, which is a naturally occurring aglycone of glycyrrhizin found in licorice root. Carbenoxolone is known for its anti-inflammatory and anti-ulcer properties. It has been used clinically for the treatment of gastric and duodenal ulcers. []
Relevance: Carbenoxolone is a prodrug of Enoxolone and is metabolized to Enoxolone in the body. It exhibits a similar pharmacological profile to Enoxolone, including its anti-inflammatory and potential anti-tumor effects. [, ]
Glycyrrhizic acid
Compound Description: Glycyrrhizic acid, also known as glycyrrhizin, is a triterpenoid saponin glycoside extracted from the licorice root. It is about 50 times sweeter than sugar and exhibits various pharmacological properties, including antiviral, anti-inflammatory, and hepatoprotective effects. [, , ]
Relevance: Glycyrrhizic acid is the glycoside precursor of Enoxolone. It gets hydrolyzed in the gut to release Enoxolone, which then exerts its biological activities. Both compounds share some pharmacological properties, including anti-inflammatory and potential antiviral effects. [, ]
18β-Glycyrrhetinic acid
Compound Description: This is simply another name for Enoxolone. While often referred to as Enoxolone, the full chemical name for this compound is 18β-Glycyrrhetinic acid. []
Adenosine
Compound Description: Adenosine is a purine nucleoside composed of adenine attached to a ribose sugar molecule. It plays a vital role in various biochemical processes, including energy transfer as ATP and signal transduction as cyclic AMP. []
Relevance:Enoxolone was found to impact purine metabolism in Clostridioides difficile, leading to the accumulation of adenosine within the bacterial cells. This disruption of purine biosynthesis is linked to Enoxolone's inhibitory effect on toxin production. []
Hypoxanthine
Compound Description: Hypoxanthine is a naturally occurring purine derivative. It is a deaminated form of adenine and plays a role as an intermediate in the purine salvage pathway. []
Relevance:Enoxolone's impact on adenine deaminase activity in Clostridioides difficile leads to a depletion of hypoxanthine. Supplementing hypoxanthine partially restores toxin production, suggesting its importance in the metabolic pathway affected by Enoxolone. []
Triethyl phosphate
Compound Description: Triethyl phosphate is a triester of phosphoric acid and ethanol. It is commonly used as a plasticizer, flame retardant, and catalyst. []
Relevance:Enoxolone was observed to affect phosphate metabolism in Clostridioides difficile. Supplementing triethyl phosphate as a source of phosphate partially restored toxin production, indicating Enoxolone's influence on phosphate-dependent processes within the bacteria. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
EGFR-IN-542 is a novel EGFR inhibitor. EGFR-IN-542 significantly reduces myocardial inflammation, fibrosis, apoptosis and dysfunction. It shows promise for use in the treatment of obesity-induced cardiac complications.
EGA is an inhibitor of endosomal trafficking. It increases accumulation of fluorescently labeled EGF in early endosomes in HeLa cells when used at a concentration of 20 μM. EGA inhibits cell death induced by anthrax lethal toxin in RAW264.7 cells (IC50 = 1.7 μM) as well as by additional acid-dependent bacterial toxins, including diphtheria toxin, P. aeruginosa ExoA, and H. ducreyi cytolethal distending toxin (Hd-CDT), in various cell types. It also inhibits infection of Vero and HeLa cells by the low pH-dependent lymphocytic choriomeningitis (LCMV; Armstrong strain) and influenza A/WSN/33 viruses, respectively. Selective inhibitor of endosomol trafficking pathways exploited by multiple toxins and virus EGA is a selective inhibitor of endosomol trafficking pathways exploited by multiple toxins and virus.
EGFR inhibitor is a cell permeable, 4,6-disubstituted pyrimidine compound that selectively inhibits the EGFR kinase with an IC50 value of 21 nM in vitro and blocks receptor autophosphorylation in cells. It can also inhibit the L858R and L861Q EGFR mutants (IC50s = 63 and 4 nM, respectively) yet displays strong selectivity for EGFR against a panel of 55 recombinant kinases (IC50s > 10 μM). Whereas overactivity of EGFR tyrosine kinases has been associated with a number of cancers, inhibition of EGFR has been shown to induce apoptosis by downregulating antiapoptotic proteins such as survivin and upregulating proapoptotic proteins such as Bim. EGFR inhibitor is an EGFR inhibitor. It directly depolymerizes microtubules and is used as a chemical probe to investigate both the EGFR pathway and microtubule dynamics.
Egis-11150 is a potent inhibitor of adrenergic alpha1, alpha2c, 5-HT2a, 5HT7 receptors; Relatively selective blocker of adrenergic alpha2c over adrenergic alpha2a receptors..
EGIS-8332 is a potent and selective non-competitive AMPA receptor antagonist. EGIS-8332 inhibits AMPA/kainate ion channels and cell death. EGIS-8332 inhibited AMPA currents in rat cerebellar Purkinje cells and inhibited the AMPA- and quisqualate-induced excitotoxicity in primary cultures of telencephalon neurons (IC(50)=5.1-9.0 microM), in vitro. EGIS-8332 seems suitable for further development for the treatment of epilepsy, ischaemia and stroke based on its efficacy in a variety of experimental disease models, and on its low side effect potential.